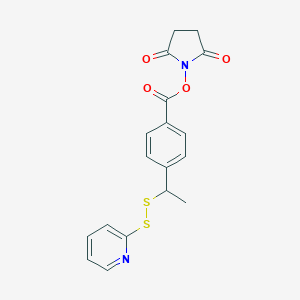

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene

Overview

Description

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (SMCC) is a small molecule that has been widely used in scientific research due to its ability to form stable covalent bonds with thiol groups. SMCC is a versatile molecule that has been used in a variety of applications, including protein and peptide modification, protein labeling, and drug delivery.

Scientific Research Applications

It is used as an alternative internal standard for analyzing ethosuximide in serum by gas chromatography. This application is significant in toxicological studies and medical diagnostics (Solow, Tupper, & Kenfield, 1978).

The compound plays a role in protein thiolation and reversible protein-protein conjugation. This is important in biochemical research, particularly in the study of protein interactions and functionalities (Carlsson, Drevin, & Axén, 1978).

It is utilized in the preparation of immunotoxins by cross-linking antibody and deglycosylated ricin A chain molecules. These immunotoxins can be used in cancer therapy, targeting specific cancer cells (Gheţie, Swindell, Uhr, & Vitetta, 1993).

The compound is involved in the synthesis of aromatic or benzylic hydroxylation products. This is significant in organic chemistry and pharmaceutical synthesis, as it allows for the creation of complex molecules (Pikus, Studts, McClay, Steffan, & Fox, 1997).

Additionally, it's used in the methanogenic transformation of toluene into benzylsuccinate or hydroxylated intermediates. This process is crucial in environmental microbiology, particularly in the biodegradation of pollutants (Fowler, Dong, Sensen, Suflita, & Gieg, 2012).

Mechanism of Action

Target of Action

SMPT is a heterobifunctional cross-linker that primarily targets sulfhydryl and amine groups . It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen .

Mode of Action

SMPT interacts with its targets through its NHS ester and pyridyldithiol reactive groups . The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds .

Biochemical Pathways

The biochemical pathways affected by SMPT are primarily related to the conjugation of toxin molecules to antibodies . The resulting immunotoxins can then interact with cell-surface antigens to induce cytotoxic effects .

Pharmacokinetics

It is recommended to dissolve SMPT in DMF or DMSO prior to use .

Result of Action

The primary result of SMPT’s action is the formation of immunotoxins . These immunotoxins are highly potent, as the cleavable disulfide bond imparts increased cytotoxicity compared to conjugates without a cleavable bond .

Action Environment

The action of SMPT can be influenced by environmental factors such as pH and temperature. For example, its stability to hydrolysis is greater in aqueous solutions than other NHS cross-linkers . Additionally, it should be stored at 2-8°C to maintain its reactivity .

Safety and Hazards

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSPIZSKQWTXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920701 | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112241-19-7 | |

| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

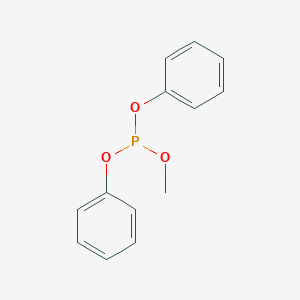

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

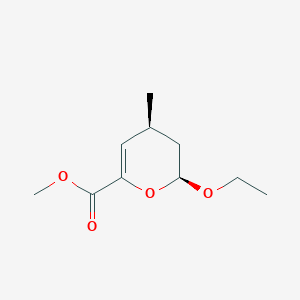

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)